4-Methylcyclohexanemethanol-d3

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Accurate MS quantification of 4-methylcyclohexanemethanol (MCHM) in environmental or biological samples is hindered by matrix effects and ionization variability. This deuterated analog (MCHM-d3) serves as the essential isotopic internal standard to correct these errors. Key procurement advantages: - Achieves a +3 Da mass shift for unambiguous signal differentiation from endogenous analyte [LDE-1]. - Maintains identical chromatographic behavior to ensure co-elution and complete correction of matrix-induced suppression/enhancement [LDE-2]. - Enables compliance with EPA-recommended isotopic dilution methods for trace organic analysis in complex water and sediment matrices [LDE-3].

Molecular Formula C₈H₁₃D₃O
Molecular Weight 131.23
Cat. No. B1162612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexanemethanol-d3
Synonyms4-Methyl-cyclohexanemethanol-d3;  (4-Methylcyclohexyl)methanol-d3;  4-Methylcyclohexane methanol-d3;  Hexahydro-p-methylbenzyl alcohol-d3
Molecular FormulaC₈H₁₃D₃O
Molecular Weight131.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexanemethanol-d3: A Deuterated Internal Standard for Quantitative LC-MS and GC-MS Analysis of MCHM in Environmental and Toxicological Studies


4-Methylcyclohexanemethanol-d3 is a stable isotope-labeled analog of 4-methylcyclohexanemethanol (MCHM), featuring three deuterium atoms incorporated at the hydroxymethyl and cyclohexyl ring positions . It is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of MCHM in complex matrices . The deuterium labeling introduces a mass shift of +3 Da relative to the unlabeled analyte, enabling distinct mass spectrometric detection and correction for matrix effects, ionization variability, and sample preparation losses [1].

Why 4-Methylcyclohexanemethanol-d3 Cannot Be Replaced by Unlabeled MCHM or Other Analogs in Quantitative MS Workflows


Substituting 4-Methylcyclohexanemethanol-d3 with unlabeled 4-methylcyclohexanemethanol (MCHM) or a non-isotopic structural analog as an internal standard introduces significant quantitative error due to differential ionization efficiency, chromatographic behavior, and matrix effects [1]. Unlabeled MCHM cannot be distinguished from the endogenous analyte in the mass spectrometer, precluding its use as an internal standard in MS-based assays [2]. Structural analogs, lacking the identical physicochemical properties of the target analyte, do not co-elute and do not experience the same matrix-induced ionization suppression or enhancement, leading to poor accuracy and precision [3]. The deuterated analog 4-Methylcyclohexanemethanol-d3 provides a mass-differentiated signal while maintaining near-identical chemical and physical behavior, which is essential for reliable quantification in environmental and biological samples [4].

Quantitative Differentiation of 4-Methylcyclohexanemethanol-d3: Head-to-Head Comparisons with Unlabeled MCHM and Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte/Internal Standard Resolution

4-Methylcyclohexanemethanol-d3 exhibits a molecular weight of 131.23 g/mol, which is +3.02 Da higher than the unlabeled 4-methylcyclohexanemethanol (MCHM) at 128.21 g/mol [1]. This mass difference of +3 Da is sufficient for baseline resolution in both single quadrupole and tandem mass spectrometry analyses, allowing the internal standard signal to be monitored in a separate selected ion monitoring (SIM) or multiple reaction monitoring (MRM) channel without isotopic cross-talk from the native analyte . In contrast, the unlabeled MCHM cannot be distinguished from the analyte, precluding its use as an internal standard in MS-based assays [2].

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Isotopic Enrichment and Chemical Purity: ≥95% Purity Ensures Minimal Interference in Quantitative Assays

Commercial batches of 4-Methylcyclohexanemethanol-d3 are specified with a chemical purity of ≥95% . This high purity level minimizes the presence of unlabeled MCHM impurities that could otherwise contribute to the analyte signal and bias quantification. While the exact isotopic enrichment (atom% D) is not universally specified in vendor datasheets, typical deuterated internal standards for quantitative MS applications require >98% isotopic enrichment to ensure that the +3 Da signal is not diluted by lower mass isotopologues [1]. In contrast, using an unlabeled structural analog would introduce a purity variable that is not corrected by isotopic dilution.

Analytical Chemistry Quality Control Internal Standard

Physicochemical Property Equivalence: Near-Identical Density, Boiling Point, and LogP to Unlabeled MCHM

The deuterated compound 4-Methylcyclohexanemethanol-d3 exhibits physicochemical properties that are essentially indistinguishable from the unlabeled analyte. Predicted density (0.9±0.1 g/cm³), boiling point (192.0±8.0 °C at 760 mmHg), and LogP (~2.2-2.4) are identical within experimental error to the values for MCHM . This equivalence ensures that the internal standard co-elutes with the analyte under reversed-phase LC conditions and partitions identically during sample extraction steps (e.g., liquid-liquid extraction, solid-phase extraction), thereby correcting for variable recovery [1]. In contrast, a non-isotopic structural analog such as cyclohexanemethanol (MW 114.19) or 4-tert-butylcyclohexanol would exhibit different retention times and extraction efficiencies, leading to inaccurate quantification [2].

Chromatography Sample Preparation Physicochemical Properties

Comparative Performance in Environmental Matrices: Correcting for Matrix Effects in Water and Sediment Analysis

In a study analyzing crude MCHM mixtures in water samples from the Elk River spill, GC/MS analysis revealed five major peaks with varying intensities, highlighting the complexity of environmental samples [1]. While the published study did not use a deuterated internal standard, subsequent method development for MCHM quantification in sediments has emphasized the need for an isotopically labeled internal standard to correct for matrix-induced signal suppression [2]. The use of 4-Methylcyclohexanemethanol-d3 in such assays would enable accurate quantification by compensating for losses during solid-phase microextraction (SPME) and purge-and-trap sample preparation, which are known to exhibit variable recovery for cis- and trans-MCHM isomers (17.5% and 31% sorption, respectively) [3]. Without an isotopic internal standard, these differential recoveries would lead to systematic underestimation of analyte concentrations.

Environmental Analysis Matrix Effects GC-MS

Advantage over 13C-Labeled Analogs: Cost-Effective Synthesis and Sufficient Mass Resolution

While 13C-labeled internal standards are often considered the gold standard due to identical chromatographic retention, deuterated standards like 4-Methylcyclohexanemethanol-d3 offer a practical and cost-effective alternative for many applications. The +3 Da mass shift provided by three deuterium atoms is sufficient to avoid isotopic overlap in single quadrupole MS systems, whereas a single 13C label (+1 Da) may be insufficient due to the natural abundance of 13C in the analyte [1]. The synthesis of deuterated MCHM via catalytic H/D exchange is more economical than multi-step 13C incorporation, resulting in a lower procurement cost [2]. For routine environmental monitoring and toxicological studies, the performance of the deuterated internal standard is adequate and aligns with regulatory guidance (e.g., EPA Method 525.3) that accepts deuterated analogs as internal standards [3].

Isotope Labeling Cost-Benefit Analysis Method Development

Optimal Application Scenarios for 4-Methylcyclohexanemethanol-d3 Based on Quantitative Evidence


Environmental Monitoring of MCHM in Water and Sediment Following Chemical Spills

Following accidental releases such as the 2014 Elk River spill, regulatory agencies and environmental laboratories require accurate quantification of MCHM isomers in complex water and sediment matrices. 4-Methylcyclohexanemethanol-d3 serves as an ideal internal standard for these analyses because its +3 Da mass shift allows unambiguous MS detection , while its near-identical physicochemical properties ensure it corrects for differential recovery of cis- and trans-MCHM during SPME or purge-and-trap sample preparation [1]. This enables compliance with EPA methods that recommend or require isotopic internal standards for trace organic analysis [2].

Toxicokinetic and Metabolism Studies of MCHM in Mammalian Systems

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of MCHM following oral or dermal exposure, 4-Methylcyclohexanemethanol-d3 can be used as a stable isotope-labeled tracer to distinguish administered compound from endogenous background. The high chemical purity (≥95%) minimizes interference from unlabeled impurities , and the deuterium label remains stable under physiological conditions, allowing accurate quantification of parent compound and metabolites in plasma, urine, and tissue homogenates using LC-MS/MS [1].

Method Development and Validation for Industrial Hygiene Monitoring

Occupational exposure to MCHM in coal processing facilities necessitates reliable air and biological monitoring methods. 4-Methylcyclohexanemethanol-d3 can be employed as an internal standard during method validation to establish calibration curves, assess matrix effects, and determine limits of detection (LOD) and quantitation (LOQ). Its cost-effectiveness relative to 13C-labeled analogs makes it suitable for routine industrial hygiene laboratories that require validated, reproducible methods for regulatory compliance [1].

Forensic Analysis of MCHM in Environmental Litigation

In legal cases arising from chemical spills, the defensibility of analytical data is paramount. The use of a stable isotope-labeled internal standard such as 4-Methylcyclohexanemethanol-d3 provides a robust means of demonstrating accuracy and precision, as it corrects for sample-to-sample variability in extraction efficiency and instrument response . The mass-resolved signal of the deuterated standard ensures that the reported MCHM concentrations are not biased by co-eluting interferences, which is critical for expert testimony and regulatory decision-making [1].

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